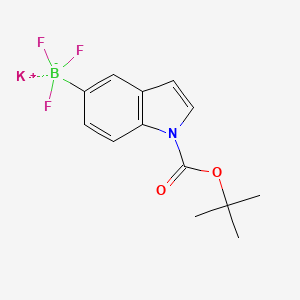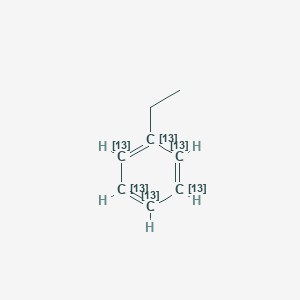
Ethylbenzene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylbenzene-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking of the compound in complex chemical environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylbenzene-13C6 can be synthesized through the alkylation of benzene-13C6 with ethylene. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the continuous feed of benzene-13C6 and ethylene into a reactor with a catalyst bed. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylbenzene-13C6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acetophenone-13C6, benzaldehyde-13C6, and benzoic acid-13C6.
Reduction: Reduction reactions can convert this compound to ethylcyclohexane-13C6.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical for reduction reactions.
Substitution: Halogenation often uses chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Acetophenone-13C6, benzaldehyde-13C6, benzoic acid-13C6.
Reduction: Ethylcyclohexane-13C6.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Ethylbenzene-13C6 is widely used in scientific research due to its isotopic labeling:
Chemistry: Used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of ethylbenzene-13C6 involves its interaction with various molecular targets depending on the reaction. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. The isotopic labeling allows for precise tracking of these interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-13C6: Used as a precursor in the synthesis of ethylbenzene-13C6.
Chlorobenzene-13C6: Another labeled compound used in similar studies.
Styrene-13C6: A derivative of this compound used in polymer production.
Uniqueness
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining the isotopic label provides valuable insights into reaction mechanisms and molecular interactions .
Propriétés
Formule moléculaire |
C8H10 |
|---|---|
Poids moléculaire |
112.12 g/mol |
Nom IUPAC |
ethyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
Clé InChI |
YNQLUTRBYVCPMQ-LSYAIDEBSA-N |
SMILES isomérique |
CC[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
SMILES canonique |
CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





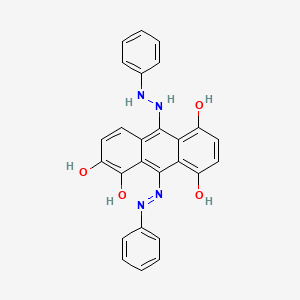
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)
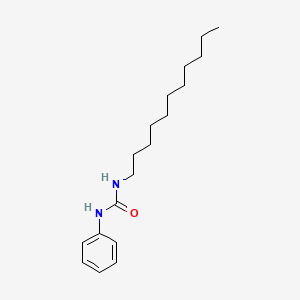


![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)
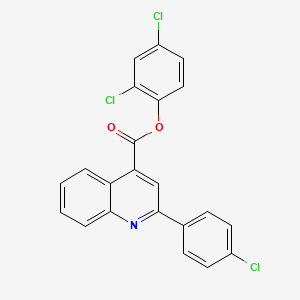
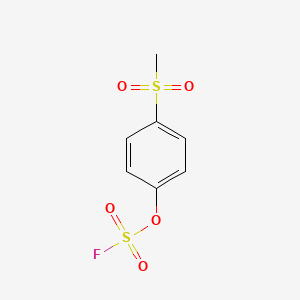
![3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052752.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
